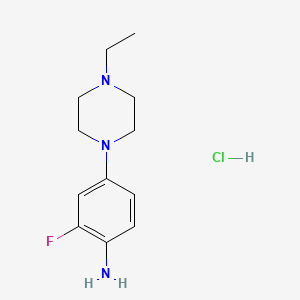

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride

Description

BenchChem offers high-quality 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBGAHZOTOHTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-28-4 | |

| Record name | Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

physicochemical characteristics of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The piperazine ring, in particular, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce a basic and hydrophilic group, thereby optimizing a molecule's properties.[1] This guide focuses on a specific, yet significant, building block: 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride (HCl). While detailed public data on this exact salt is limited, this document, written from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds and foundational chemical principles to provide a comprehensive technical overview.

The core structure combines a 2-fluoroaniline moiety with an N-ethylpiperazine group. The fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.[2] The ethylpiperazine group is frequently employed to enhance solubility and introduce a key interaction point for target binding. This guide will delve into the essential physicochemical characteristics, analytical methodologies, and the underlying scientific rationale for the characterization of this important pharmaceutical intermediate.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. The structure of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is defined by a 2-fluoroaniline core linked at the 4-position to a piperazine ring, which is in turn substituted at the N-4 position with an ethyl group. The hydrochloride salt form is crucial for improving the compound's stability and solubility in aqueous media.

Caption: A typical workflow for the physicochemical characterization of a pharmaceutical intermediate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used to characterize 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a versatile and robust technique for separating and quantifying non-volatile and thermally labile compounds, making it ideal for the purity analysis of this hydrochloride salt. [3][4]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like 4-fluoroaniline. [3][4]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are powerful techniques for the unambiguous confirmation of the chemical structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR:

-

Expected Aromatic Protons: Signals in the δ 6.5-7.5 ppm range, showing characteristic splitting patterns due to fluorine and nitrogen coupling.

-

Expected Piperazine Protons: Broad signals in the δ 2.5-3.5 ppm range.

-

Expected Ethyl Protons: A quartet around δ 2.5-3.0 ppm and a triplet around δ 1.0-1.5 ppm. [5]* ¹³C NMR:

-

Expected Aromatic Carbons: Signals in the δ 110-160 ppm range, with characteristic C-F coupling.

-

Expected Piperazine and Ethyl Carbons: Signals in the δ 10-60 ppm range.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Rationale: FT-IR provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

-

Instrumentation: FT-IR spectrometer with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Expected Absorptions:

-

N-H stretch (aniline): 3300-3500 cm⁻¹

-

C-H stretch (aliphatic and aromatic): 2800-3100 cm⁻¹

-

C=C stretch (aromatic): 1500-1600 cm⁻¹

-

C-N stretch: 1250-1350 cm⁻¹

-

C-F stretch: 1100-1200 cm⁻¹

-

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of the material, such as its melting point, thermal stability, and the presence of solvates or hydrates. [6][7]

-

DSC:

-

Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Expected Result: An endothermic peak corresponding to the melting point, likely followed by decomposition.

-

-

TGA:

-

Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Expected Result: A weight loss profile indicating the temperature at which the compound begins to decompose.

-

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a key pharmaceutical intermediate with significant potential in drug discovery and development. While public data on this specific salt is not abundant, a comprehensive physicochemical profile can be established through the analysis of its structural components and the application of standard analytical techniques. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively characterize this compound, ensuring its quality and suitability for its intended applications. The strategic combination of spectroscopic, chromatographic, and thermal analysis provides a self-validating system for the complete and accurate assessment of this important building block.

References

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

-

4-Fluoroaniline - Wikipedia. Wikipedia. [Link]

-

4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Apicule. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Piperazine, hydrochloride (1:?). PubChem. [Link]

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

-

Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Ami Instruments. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

Core Directive: Structure Elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Preamble: In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory approval, process control, and ultimate clinical success. The molecule 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride serves as a critical building block in the synthesis of various modern therapeutics.[1] Its structural integrity directly dictates the downstream product's purity, safety, and efficacy. This guide presents a holistic and self-validating analytical strategy for the definitive structure elucidation of this compound, moving beyond rote procedural descriptions to instill a deep, causal understanding of the analytical choices involved.

Part 1: The Strategic Analytical Framework: A Triad of Confirmation

The elucidation of a small molecule's structure is not a linear process but a convergence of orthogonal analytical techniques. Each method interrogates the molecule from a different perspective, and the collective agreement of their findings constitutes robust scientific proof. Our strategy is built on a logical progression from the foundational (What is its mass and elemental makeup?) to the intricate (How are the atoms connected?) and finally to the absolute (What is its precise 3D arrangement in space?).

Figure 1: Hierarchical workflow for structure elucidation, ensuring a self-validating cascade of evidence.

Part 2: Level 1 Analysis - Establishing Foundational Identity

Before probing the molecule's intricate architecture, we must first confirm its most fundamental properties: its elemental composition and molecular mass.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The primary objective of HRMS is to determine the molecule's elemental formula with high confidence. We employ techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, which can measure mass-to-charge ratios (m/z) to within 5 parts per million (ppm). For the hydrochloride salt, the analysis in a typical positive ion mode will detect the protonated free base, [M+H]⁺. The causality here is that the high mass accuracy allows us to distinguish between isobaric formulas—different combinations of atoms that have nominally the same integer mass but differ slightly at the decimal level.

Trustworthiness: The self-validating nature of this protocol lies in comparing the measured accurate mass against the theoretical mass of the proposed formula. Furthermore, the observed isotopic distribution pattern, particularly the ratio of the M+1 peak (from ¹³C) to the M peak, must match the theoretical pattern for the formula C₁₂H₁₈FN₃.

-

Sample Preparation: Accurately prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote ionization.

-

Instrument Calibration: Prior to analysis, perform an external calibration of the mass spectrometer using a well-defined standard solution (e.g., sodium formate or a commercial ESI-L Low Concentration Tuning Mix) to ensure mass accuracy.

-

Ionization & Detection:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample via direct infusion at 5-10 µL/min.

-

Mass Range: Scan a mass range of m/z 100-500.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The error between the measured and theoretical mass should be < 5 ppm.

-

| Parameter | Theoretical Value (for C₁₂H₁₈FN₃) | Expected Measurement |

| Formula (Free Base) | C₁₂H₁₈FN₃ | N/A |

| Exact Mass (Free Base) | 223.1485 u | N/A |

| [M+H]⁺ Ion Formula | C₁₂H₁₉FN₃⁺ | N/A |

| Theoretical m/z of [M+H]⁺ | 224.1558 | N/A |

| Measured m/z of [M+H]⁺ | N/A | 224.1558 ± 0.0011 |

Part 3: Level 2 Analysis - Mapping the Atomic Connectivity

With the molecular formula established, we proceed to determine how the atoms are connected. This is the domain of spectroscopy, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Multi-dimensional NMR Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[2] A comprehensive suite of experiments is required not just to see the atoms, but to map their relationships.

-

¹H NMR: Reveals the number and type of hydrogen environments, their relative numbers (integration), and their proximity to other hydrogens (spin-spin coupling). For amines, the N-H proton signal is often broad and its chemical shift can be variable.[3][4]

-

¹³C NMR: Identifies the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the puzzle.

-

COSY (Correlation Spectroscopy) identifies ¹H-¹H coupling networks, allowing us to trace connections along the ethyl group and within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton with the carbon it is attached to, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin, revealing long-range correlations (2-3 bonds) between protons and carbons. This is how we causally link the ethyl group to the piperazine nitrogen, the piperazine ring to the fluoroaniline ring, and confirm the substitution pattern on the aromatic system.

-

Trustworthiness: The suite of NMR experiments is inherently self-validating. An HMBC correlation must be consistent with the fragments identified by COSY and the direct attachments shown by HSQC. Any inconsistency would immediately invalidate the proposed structure.

Figure 2: Logical flow of NMR data integration for definitive structure assembly.

-

Sample Preparation: Dissolve ~15-20 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it solubilizes the salt and slows the exchange of the NH₂ protons, often allowing them to be observed.

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Acquire a standard 1D ¹H spectrum, followed by a 1D ¹³C{¹H} spectrum.

-

Acquire standard gradient-selected 2D COSY, HSQC, and HMBC experiments. Ensure sufficient resolution in both dimensions for clear correlation analysis.

-

-

Data Processing & Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the ethyl group signals (triplet and quartet) and trace their connectivity using COSY.

-

Assign the complex piperazine and aromatic signals.

-

Use HSQC to link all proton signals to their attached carbons.

-

Systematically analyze the HMBC spectrum to connect the molecular fragments. Look for key correlations, such as from the ethyl CH₂ protons to the piperazine carbons, and from the piperazine CH₂ protons to the aromatic carbons.

-

| Moiety | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Ethyl | -CH₃ | ~1.0-1.2 | t | ~12 | to Ethyl -CH₂ |

| -CH₂ | ~2.4-2.6 | q | ~52 | to Ethyl -CH₃, Piperazine C | |

| Piperazine | -CH₂- (adjacent to N-Ethyl) | ~2.5-2.7 | m | ~53 | to Ethyl -CH₂, other Piperazine C |

| -CH₂- (adjacent to Aryl) | ~3.0-3.2 | m | ~49 | to Aromatic C4 | |

| Fluoroaniline | Aromatic C-H | ~6.7-7.1 | m | ~110-120 | to other Aromatic C |

| -NH₂ | ~5.0-5.5 | br s | N/A | to Aromatic C2, C3 | |

| Aromatic C-F | N/A | N/A | ~155 (d, ¹JCF ≈ 240 Hz) | from Aromatic H | |

| Aromatic C-N (piperazine) | N/A | N/A | ~145 | from Piperazine H, Aromatic H |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid, non-destructive confirmation of the functional groups present in the molecule.[5][6] It serves as a quick quality check and corroborates the findings from NMR. For this molecule, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-H bonds (both aromatic and aliphatic), C-N bonds, and the C-F bond.[3]

Trustworthiness: The protocol is self-validating by ensuring the presence of expected peaks and the absence of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹, which would indicate an impurity or degradation product).

-

Background Scan: With the ATR crystal clean, perform a background measurement to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group Indicated |

| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Ethyl, Piperazine) |

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) |

| 1600, 1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Fluoroaromatic |

| 1230-1020 | C-N Stretch | Aliphatic and Aromatic Amine |

Part 4: Level 3 Analysis - The Gold Standard of Absolute Structure

Single Crystal X-Ray Diffraction (SCXRD)

Expertise & Experience: While the combination of HRMS and NMR provides a definitive structure in most cases, SCXRD offers the ultimate, unambiguous proof.[7][8] It determines the precise three-dimensional coordinates of every atom (excluding most hydrogens) in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[9] For a hydrochloride salt, it will also definitively locate the chloride counter-ion and show the protonation state of the piperazine nitrogens.

Trustworthiness: A successfully solved and refined crystal structure with low residual factors (R-factor < 5%) is considered irrefutable evidence of the molecular structure in the solid state.[10]

-

Crystallization (The Critical Step): High-quality single crystals are paramount. This often requires screening various solvents and techniques.

-

Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or an isopropanol/water mixture) to near saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.

-

-

Crystal Mounting & Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution & Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges with a low R-factor.

-

Conclusion

The rigorous structural elucidation of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is a testament to the power of a multi-technique, orthogonal analytical approach. By systematically establishing the molecular formula (HRMS), confirming the functional group identity (FTIR), mapping the complete atomic connectivity (multi-dimensional NMR), and finally, visualizing the absolute three-dimensional structure (SCXRD), we construct an unassailable, self-validating dossier of evidence. This meticulous process ensures the identity, quality, and consistency of critical pharmaceutical intermediates, underpinning the safety and efficacy of the final drug product.

References

-

Wikipedia. 4-Fluoroaniline. Accessed January 24, 2026. [Link]

-

American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accessed January 24, 2026. [Link]

-

TSI Journals. FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Accessed January 24, 2026. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Accessed January 24, 2026. [Link]

-

ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Accessed January 24, 2026. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Accessed January 24, 2026.

-

PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed January 24, 2026. [Link]

-

ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Accessed January 24, 2026. [Link]

-

PubChem. 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. Accessed January 24, 2026. [Link]

-

MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Accessed January 24, 2026. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Accessed January 24, 2026. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Accessed January 24, 2026. [Link]

-

Preprints.org. Analytical Techniques in Pharmaceutical Analysis. Accessed January 24, 2026. [Link]

-

National Institutes of Health (NIH). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Accessed January 24, 2026. [Link]

-

PubChem. 4-Fluoroaniline. Accessed January 24, 2026. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Accessed January 24, 2026. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Accessed January 24, 2026. [Link]

-

TSI Journals. FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties of 4-Fluoroaniline. Accessed January 24, 2026. [Link]

-

Excillum. Small molecule crystallography. Accessed January 24, 2026. [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Accessed January 24, 2026. [Link]

-

PubChem. 2-Ethyl-4-fluoroaniline. Accessed January 24, 2026. [Link]

-

LinkedIn. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Accessed January 24, 2026. [Link]

-

YouTube. 1H NMR: Structural Elucidation III. Accessed January 24, 2026. [Link]

-

NIST. p-Fluoroaniline. Accessed January 24, 2026. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Accessed January 24, 2026. [Link]

-

University of Calgary. Spectroscopy Methods of structure determination. Accessed January 24, 2026. [Link]

-

Chem-Impex. 4-(4-Fluorobenzoyl)piperidine hydrochloride. Accessed January 24, 2026. [Link]

-

MDPI. Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. Accessed January 24, 2026. [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Accessed January 24, 2026. [Link]

-

Wikipedia. X-ray crystallography. Accessed January 24, 2026. [Link]

-

ResearchGate. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Accessed January 24, 2026. [Link]

-

NIST. Piperazine. Accessed January 24, 2026. [Link]

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. tsijournals.com [tsijournals.com]

- 6. tsijournals.com [tsijournals.com]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excillum.com [excillum.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a critical determinant of its therapeutic journey. For drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) solubility profile is not merely an academic exercise; it is the bedrock upon which formulation strategies are built, bioavailability is predicted, and ultimately, clinical success is achieved. This guide is dedicated to providing a deep, technical dive into the solubility profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl, a molecule of interest for researchers and scientists. By elucidating both the theoretical underpinnings and the practical methodologies for its characterization, we aim to equip you with the expertise to navigate the complexities of its development.

Physicochemical Characterization of the Molecule

A thorough solubility assessment begins with a fundamental understanding of the molecule's physicochemical properties. 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride is a salt form of a substituted aniline derivative.

Table 1: Physicochemical Properties of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline and its Hydrochloride Salt

| Property | 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline (Free Base) | 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl (Salt) | Rationale and Impact on Solubility |

| Molecular Formula | C₁₂H₁₈FN₃ | C₁₂H₁₉ClFN₃ | The addition of HCl increases the molecular weight and introduces an ionic character. |

| Molecular Weight | ~223.29 g/mol | ~259.75 g/mol | A higher molecular weight can sometimes correlate with lower intrinsic solubility. |

| Chemical Structure | Aromatic amine with a piperazine substituent. Contains basic nitrogen atoms. | The hydrochloride salt of the free base. | The presence of multiple basic nitrogens allows for salt formation, significantly impacting aqueous solubility. |

| pKa (Predicted) | pKa1 ~8-9 (piperazine), pKa2 ~4-5 (aniline) | Not applicable | The piperazine nitrogen is the more basic center and will be protonated to form the HCl salt. The pKa dictates the pH range over which the molecule's charge, and thus solubility, changes.[1] |

| Appearance | Likely an oil or low melting point solid. | Expected to be a crystalline solid.[2] | Crystalline solids generally have lower solubility than their amorphous counterparts but are often more stable. |

The molecule possesses two primary basic centers: the aniline nitrogen and the aliphatic nitrogen of the ethyl-piperazine moiety. The piperazine nitrogen is significantly more basic than the aniline nitrogen, whose basicity is reduced by the electron-withdrawing effect of the aromatic ring. Therefore, it is the piperazine nitrogen that is protonated to form the hydrochloride salt. This transformation from a free base to a salt is a common strategy to enhance the aqueous solubility of basic drug candidates.[3][4]

Theoretical Solubility Considerations: A pH-Dependent Profile

As the hydrochloride salt of a weak base, the aqueous solubility of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is anticipated to be highly dependent on the pH of the medium.

The Henderson-Hasselbalch Relationship in Action

The dissolution of the HCl salt in water results in the dissociation into the protonated form of the molecule (BH⁺) and a chloride ion (Cl⁻). The protonated form can then exist in equilibrium with its corresponding free base (B):

BH⁺ ⇌ B + H⁺

According to the Henderson-Hasselbalch equation, at a pH below the pKa of the conjugate acid (BH⁺), the ionized, protonated form will predominate. This cationic form is more polar and interacts more favorably with water molecules, leading to higher aqueous solubility. Conversely, as the pH of the solution increases to values above the pKa, the equilibrium will shift towards the un-ionized, free base form (B). This free base is expected to be significantly less polar and thus exhibit lower aqueous solubility.[5][6][7] This relationship predicts a solubility profile characterized by high solubility in acidic environments (such as the stomach) and a decrease in solubility as the pH rises towards neutral and alkaline conditions (as found in the small intestine).[8]

The Common Ion Effect

A crucial factor to consider for hydrochloride salts is the common ion effect.[9][10] In environments with a high concentration of chloride ions, such as the gastric fluid, Le Châtelier's principle predicts that the dissolution equilibrium will shift towards the un-dissolved salt, potentially reducing its solubility.[11][12] While salt formation generally increases solubility, the common ion effect can sometimes counteract this enhancement, particularly for salts that are only sparingly soluble.[11]

Caption: Logical flow of factors influencing the solubility of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl.

Experimental Determination of the Solubility Profile

A robust experimental plan is essential to accurately define the solubility profile. This involves a multi-faceted approach, including equilibrium solubility studies across a physiologically relevant pH range and an assessment of the compound's stability.

Prerequisite: Stability Assessment and Analytical Method Development

Before commencing solubility studies, a validated, stability-indicating analytical method is required for the accurate quantification of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and suitable technique for aniline derivatives.[13][14][15][16][17]

A forced degradation study must be conducted as per ICH guideline Q1A(R2) to understand the degradation pathways of the molecule and to ensure the analytical method can separate the parent compound from its potential degradation products.[18][19][20][21][22]

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the API to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: Analyze the stressed samples by HPLC-UV. The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection without completely consuming the parent compound.[19]

-

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness.

Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of the dissolved solute in a saturated solution after equilibrium has been reached.

Protocol 2: pH-Dependent Equilibrium Solubility Determination

-

Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 7.5. Standard buffers (e.g., HCl, phosphate, acetate) should be used.

-

Sample Preparation: Add an excess amount of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl to vials containing a known volume of each buffer. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature of 37 ± 1°C for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to equilibrium should be established by sampling at various time points until the concentration plateaus.

-

Sample Processing: After equilibration, separate the un-dissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the clear filtrate using the validated HPLC-UV method to determine the concentration of the dissolved API.

-

pH Measurement: Measure the final pH of each solution after the experiment to confirm it has not deviated significantly.

Caption: Step-by-step workflow for the shake-flask equilibrium solubility determination.

Data Presentation and Interpretation

The experimental data should be compiled into a clear and concise format to facilitate interpretation and decision-making in the drug development process.

Table 2: Illustrative pH-Solubility Profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl at 37°C

| Buffer pH | Final pH | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 1.2 | 15.5 | 0.8 |

| 2.5 | 2.5 | 14.8 | 0.7 |

| 4.5 | 4.5 | 10.2 | 0.5 |

| 6.8 | 6.7 | 1.1 | 0.1 |

| 7.5 | 7.4 | 0.4 | 0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

The illustrative data in Table 2 demonstrates the expected pH-dependent solubility profile of a weak base. The solubility is highest in the acidic pH range and decreases significantly as the pH approaches neutral and slightly alkaline conditions. This profile has profound implications for the oral bioavailability of the drug. High solubility in the stomach (pH 1.2-2.5) would facilitate rapid dissolution of the dosage form. However, as the drug transits to the higher pH environment of the small intestine, the decrease in solubility could lead to precipitation of the free base.[8] This potential for precipitation must be carefully considered during formulation development to ensure adequate absorption.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the solubility profile of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl. By integrating theoretical principles with robust experimental protocols, a clear understanding of its pH-dependent solubility can be achieved. This knowledge is paramount for guiding formulation strategies, such as the use of solubility-enhancing excipients or the development of amorphous solid dispersions, to mitigate the risk of in-vivo precipitation and ensure consistent drug delivery. Further studies to investigate the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would provide even greater insight into its expected in-vivo performance.

References

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 70(5), 594-596. [Link]

-

Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

-

Chen, Y., Wu, H., Chen, H., Li, Y., & Chen, J. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4473. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Bergström, C. A., & Avdeef, A. (2019). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com, 1(1), 19-26. [Link]

-

Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. [Link]

-

Wikipedia. (2023). Anilinium chloride. [Link]

-

PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

-

Huerta-Marcial, S. T., Landázuri, G., & Macias Balleza, E. R. (2017). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. Journal of Surfactants and Detergents, 20(2), 371-380. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of pharmaceutical sciences, 104(6), 2033-2040. [Link]

-

CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. [Link]

-

Derawi, D., & Kamps, Á. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(10), 4323-4327. [Link]

-

Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

-

Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Fluid Phase Equilibria, 581, 114093. [Link]

-

Al-Kindy, S. M., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 7(2), 75-82. [Link]

-

Indulkar, A. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(7), 2347-2355. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

-

Schittny, A., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 29(1), 22. [Link]

-

LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

-

Wikipedia. (2023). Common-ion effect. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of pharmaceutical sciences, 74(2), 142-147. [Link]

-

eCampusOntario Pressbooks. (n.d.). 6.1 – Common-Ion Effect. [Link]

-

PubChem. (n.d.). 4-Ethyl-2-fluoroaniline. [Link]

-

Quora. (2018). Why does aniline dissolve in HCL?. [Link]

-

Ghaedi, M., et al. (2017). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Journal of the Iranian Chemical Society, 14(11), 2449-2457. [Link]

-

Brainly. (2023). Aniline - Solubility after adding HCl - Change in odor after adding HCl. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Chem-Impex. (n.d.). 4-Fluoroaniline. [Link]

Sources

- 1. uregina.ca [uregina.ca]

- 2. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. brainly.com [brainly.com]

- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Common-ion effect - Wikipedia [en.wikipedia.org]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. amecj.com [amecj.com]

- 18. database.ich.org [database.ich.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. scispace.com [scispace.com]

- 21. onyxipca.com [onyxipca.com]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes based on established chemical principles, and discuss its commercial availability, analytical characterization, and safe handling protocols. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively source and utilize this important intermediate.

Chemical Identity and Physicochemical Properties

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline and its hydrochloride salt are heterocyclic aromatic amines that serve as valuable scaffolds in the synthesis of complex pharmaceutical agents. The presence of the ethylpiperazine moiety often enhances the pharmacokinetic profile of a drug candidate, while the fluoroaniline core provides a versatile platform for further chemical modifications.

While a specific CAS number for the hydrochloride salt is not readily found in major chemical databases, the parent compound, 4-(4-Ethylpiperazin-1-yl)aniline , is well-documented with CAS Number 115619-01-7 [1]. This aniline is a known key intermediate in the synthesis of the API Infigratinib, highlighting its significance in drug development[1]. The properties of the hydrochloride salt can be inferred from the parent compound and related structures.

| Property | Value (Inferred for HCl salt) | Reference |

| Molecular Formula | C₁₂H₁₉FN₃·HCl | [1] |

| Molecular Weight | 259.76 g/mol | [1] |

| Appearance | Likely a white to off-white crystalline solid | General knowledge of amine hydrochlorides |

| Solubility | Expected to be soluble in water and lower alcohols | General knowledge of amine hydrochlorides |

| Melting Point | Not available. Will be higher than the free base. | |

| Boiling Point | Not applicable (decomposes) |

Synthesis and Manufacturing Insights

The synthesis of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common approach would be the reaction of 1-ethylpiperazine with a suitable difluoro- or nitrofluoro-aromatic precursor, followed by reduction of a nitro group if necessary.

A plausible synthetic pathway is outlined below:

Figure 1. A potential synthetic route to 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline.

The final step to obtain the hydrochloride salt would involve treating the purified free base with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, followed by isolation of the precipitated salt.

Commercial Availability and Procurement

As of early 2026, direct commercial listings for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl are scarce. However, the parent aniline (CAS 115619-01-7) is available from a number of custom synthesis and contract development and manufacturing organizations (CDMOs)[1]. Researchers requiring the hydrochloride salt would likely need to either perform the salt formation in-house or request a custom synthesis from a specialized supplier.

When sourcing this intermediate, it is crucial to:

-

Verify the supplier's credentials: Ensure they have a track record of producing high-purity pharmaceutical intermediates.

-

Request a Certificate of Analysis (CoA): This should include identity confirmation (e.g., by ¹H NMR and MS) and purity assessment (e.g., by HPLC).

-

Inquire about scalability: If the project is likely to progress to larger-scale synthesis, ensure the supplier has the capacity to meet future demands.

Analytical Characterization

The identity and purity of 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl should be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (typically broad signals), and the aromatic protons, with coupling patterns influenced by the fluorine and amine substituents.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F).

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Applications in Research and Development

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to modulate the physicochemical properties of molecules, such as solubility and basicity, which in turn can improve their pharmacokinetic profiles[2]. The 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl structure is particularly relevant in the development of:

-

Kinase Inhibitors: The parent aniline is a key fragment for the synthesis of Infigratinib, a kinase inhibitor[1]. This structural motif is often found in compounds targeting various kinases involved in cancer and other diseases.

-

Central Nervous System (CNS) Agents: The piperazine ring is a common feature in drugs targeting CNS receptors.

-

Antimicrobial Agents: Fluoroquinolone antibiotics frequently incorporate a piperazine ring at the C-7 position, and modifications to this ring, such as the addition of an ethyl group, can modulate the antibacterial spectrum and potency.

The workflow for utilizing this intermediate in a drug discovery program is visualized below:

Figure 2. A generalized workflow for the use of the title compound in a drug discovery project.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is not widely available, the safety precautions can be inferred from the hazards associated with its constituent parts: fluoroanilines and piperazines.

-

Fluoroanilines: These compounds are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.

-

Piperazines: Piperazine and its derivatives can be corrosive and may cause skin and eye damage. Some piperazine compounds are also known to be respiratory and skin sensitizers.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Weighing and Dissolving

-

Don appropriate PPE (gloves, safety glasses, lab coat).

-

Perform the weighing of the solid compound inside a chemical fume hood.

-

Carefully transfer the desired amount of the solid to a suitable flask.

-

Add the chosen solvent (e.g., deionized water, ethanol) to the flask.

-

Gently swirl or stir the mixture until the solid is completely dissolved.

-

Properly seal the container and label it clearly.

-

Clean any spills immediately and decontaminate the work area.

-

Dispose of any waste according to institutional and local regulations.

Conclusion

4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline HCl is a valuable, albeit not widely cataloged, chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. While its direct commercial availability is limited, its parent aniline is accessible through custom synthesis. By understanding its chemical properties, plausible synthetic routes, and appropriate handling procedures, researchers can effectively and safely incorporate this building block into their research and development programs.

References

-

Apicule. 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. [Link]

-

Chiafalo, M. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. [Link]

Sources

The Fluoroaniline Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a paramount strategy in contemporary drug discovery and development. Among the various fluorinated synthons, the fluoroaniline moiety stands out for its profound and multifaceted influence on the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive exploration of the role of the fluoroaniline moiety in medicinal chemistry. It delves into the fundamental principles underlying its utility, from modulating lipophilicity and basicity to enhancing metabolic stability and target-binding interactions. Through an analysis of established and emerging synthetic methodologies, case studies of fluoroaniline-containing drugs, and a critical evaluation of its potential liabilities, this guide aims to equip researchers and drug development professionals with the expert insights necessary to effectively leverage the fluoroaniline moiety in the design of next-generation therapeutics.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties.[1][2] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are central to its significant impact on drug metabolism.[1][2] Fluorine's ability to act as a bioisostere for hydrogen minimizes steric hindrance at enzyme or receptor binding sites.[1] Strategically placing a fluorine atom at a metabolically susceptible position on a molecule can obstruct cytochrome P450 (CYP450)-mediated oxidation, a primary pathway for drug metabolism.[1][3] This "metabolic blocking" can substantially increase a compound's half-life and bioavailability.[1] Consequently, about one-third of top-performing drugs currently on the market contain fluorine atoms in their structure.[3]

Physicochemical Profile of the Fluoroaniline Moiety

The substitution of a hydrogen atom with fluorine on the aniline ring dramatically alters the molecule's electronic and steric properties, which in turn influences its behavior in biological systems.

Modulation of Basicity (pKa)

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing effect on the aniline ring.[4] This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity (lowering the pKa). This modulation of pKa can have profound implications for a drug's solubility, absorption, and interaction with its biological target.[3][5] For instance, a lower pKa can reduce unwanted interactions with off-target acidic residues and can influence the ionization state of the molecule at physiological pH, affecting its ability to cross biological membranes.

Impact on Lipophilicity (LogP/LogD)

The effect of fluorine substitution on lipophilicity is context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity, the overall impact on the molecule's LogP or LogD is influenced by other functional groups present.[6] The introduction of more heavily fluorinated groups, such as a trifluoromethyl group, can significantly increase lipophilicity.[3] Careful consideration of the desired lipophilicity profile is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The Fluoroaniline Moiety in Pharmacokinetics (ADME)

The incorporation of a fluoroaniline moiety can significantly enhance a drug candidate's pharmacokinetic profile.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a fluoroaniline moiety is the enhancement of metabolic stability.[7] The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[8] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block a key site of metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability.[1][3] This strategy has been successfully employed in numerous approved drugs.

However, it is crucial to note that the position of the fluorine atom is critical. While fluorination generally enhances stability, compounds with a fluorine atom at the para-position of an aniline ring can be susceptible to metabolic defluorination, which may lead to the formation of reactive metabolites and potential toxicity.[1]

Modulating Membrane Permeability

The introduction of fluorine can also improve a drug's ability to cross cell membranes.[2][5] By fine-tuning the lipophilicity and polarity of a molecule, the fluoroaniline moiety can enhance its passive diffusion across biological barriers, leading to better absorption and distribution to the target tissues.

Applications in Drug Design and Lead Optimization

The fluoroaniline moiety is a versatile building block in drug discovery, offering several strategies for lead optimization.

Bioisosteric Replacement

The fluoroaniline moiety can serve as a bioisostere for other functional groups, such as the parent aniline or other substituted anilines.[8][9] This strategy allows for the fine-tuning of a molecule's properties without drastically altering its overall shape and binding mode. The replacement of an aniline with a fluoroaniline can lead to improved potency, selectivity, and pharmacokinetic properties.[10]

Caption: Bioisosteric replacement of an aniline with a fluoroaniline moiety.

Structure-Activity Relationship (SAR) Studies

Fluoroanilines are invaluable tools in SAR studies. By systematically introducing fluorine at different positions of the aniline ring, medicinal chemists can probe the electronic and steric requirements of the target binding pocket. This "fluorine scanning" approach provides crucial insights for optimizing ligand-receptor interactions and improving drug potency and selectivity.[3]

Synthesis of Fluoroaniline Derivatives

Fluoroanilines serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[7][11] Several synthetic routes are available for their preparation, with the choice of method depending on the desired substitution pattern and scale of the reaction. Common methods include nucleophilic aromatic substitution on activated fluoroarenes and the Schiemann reaction starting from the corresponding aniline.[12] More recent advancements include photoinduced difluoroalkylation methods.[13]

A general synthetic scheme for the preparation of fluoroaniline derivatives from hydroxybenzoquinones involves an oxidative coupling reaction in the presence of a protic solvent and a catalyst like trifluoroacetic acid (TFA).[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cresset-group.com [cresset-group.com]

- 11. nbinno.com [nbinno.com]

- 12. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

significance of the ethylpiperazine group in drug design

An In-Depth Technical Guide on the Significance of the Ethylpiperazine Group in Drug Design

Authored by a Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a multitude of clinically successful drugs. This guide focuses on a specific and highly impactful derivative: the N-ethylpiperazine group. We will dissect the multifaceted roles of this moiety, moving beyond a simple acknowledgment of its prevalence to a deep, mechanistic understanding of its contributions to molecular properties, pharmacological activity, and overall drug-like character. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the ethylpiperazine group, supported by field-proven insights, detailed experimental protocols, and robust data visualizations to inform and guide future drug discovery efforts.

The Ethylpiperazine Moiety: A Strategic Tool in Medicinal Chemistry

The introduction of an N-ethylpiperazine group is a deliberate and strategic decision in drug design, aimed at modulating a compound's physicochemical and pharmacological profiles. Its significance stems from a unique combination of properties that address several key challenges in drug development, including solubility, permeability, metabolic stability, and target engagement.

Physicochemical Contributions

The ethylpiperazine group imparts a unique set of physicochemical properties to a parent molecule, primarily due to its basic nitrogen atom and the overall steric and electronic effects of the ethyl group.

-

Basicity and pKa: The presence of two nitrogen atoms in the piperazine ring, one of which is typically attached to the core scaffold and the other to the ethyl group, results in a basic moiety. The tertiary amine of the N-ethylpiperazine group has a pKa in the range of 7.0-9.0, which means it is predominantly protonated at physiological pH (around 7.4). This ionization is crucial for aqueous solubility, a critical factor for drug formulation and bioavailability.

-

Solubility Enhancement: The ability to form a charged species in the acidic environment of the stomach and in the bloodstream significantly enhances the aqueous solubility of otherwise lipophilic drug candidates. This is a common strategy to improve the dissolution rate and subsequent absorption of orally administered drugs.

-

Lipophilicity and Permeability: While the ionized form enhances solubility, the neutral, unprotonated form is essential for traversing biological membranes. The ethylpiperazine group offers a favorable balance between hydrophilicity (from the protonated amine) and lipophilicity (from the ethyl group and the piperazine ring itself). This balance is critical for achieving good oral bioavailability, as the drug must be soluble in the gastrointestinal fluids and permeable across the intestinal epithelium. The ethyl group, in particular, can fine-tune the overall lipophilicity of the molecule.

Pharmacological and Pharmacokinetic Impact

The influence of the ethylpiperazine group extends beyond simple physicochemical modulation to directly impact a drug's interaction with its biological target and its disposition within the body.

-

Target Engagement: The protonated nitrogen of the ethylpiperazine moiety can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target protein's binding pocket. This can significantly enhance binding affinity and selectivity. Furthermore, the overall shape and size of the group can provide optimal steric fit within the binding site.

-

Metabolic Stability: The ethyl group can serve as a metabolic shield, sterically hindering the enzymatic degradation of adjacent functional groups. However, the piperazine ring itself can be susceptible to metabolism, often through N-dealkylation or oxidation. The specific metabolic fate depends on the overall molecular context.

-

Efflux Pump Evasion: In some cases, the basic nature of the ethylpiperazine group can help molecules evade efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells and can be a major cause of drug resistance.

Case Studies: The Ethylpiperazine Group in Action

The versatility of the ethylpiperazine group is best illustrated by its presence in a wide range of approved drugs across different therapeutic areas.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers, is a classic example of the successful application of the ethylpiperazine group. In imatinib, the ethylpiperazine moiety is crucial for its solubility and oral bioavailability. It also forms a key hydrogen bond with the hinge region of the Abl kinase domain, contributing to its high binding affinity and selectivity.

Antipsychotics and Antidepressants

A significant number of antipsychotic and antidepressant medications feature the ethylpiperazine group. This includes drugs like aripiprazole, olanzapine, and trazodone. In these central nervous system (CNS) active agents, the basicity of the piperazine nitrogen is thought to play a role in their interaction with dopamine and serotonin receptors. The overall lipophilicity imparted by the group also aids in crossing the blood-brain barrier.

Sildenafil: A Blockbuster Drug for Erectile Dysfunction

Sildenafil (Viagra) incorporates a methylpiperazine group, a close structural relative of the ethylpiperazine moiety. This group enhances the drug's solubility and contributes to its pharmacokinetic profile, allowing for rapid absorption and onset of action.

Table 1: Physicochemical and Pharmacokinetic Properties of Representative Drugs Containing an Ethylpiperazine (or related) Moiety

| Drug | Therapeutic Area | pKa | LogP | Oral Bioavailability (%) |

| Imatinib | Oncology | 8.1 | 4.5 | 98 |

| Aripiprazole | Antipsychotic | 7.6 | 4.9 | 87 |

| Olanzapine | Antipsychotic | 7.4 | 2.9 | 60 |

| Trazodone | Antidepressant | 7.1 | 2.5 | 65-80 |

| Sildenafil (methylpiperazine) | Erectile Dysfunction | 8.7 | 1.3 | 41 |

Experimental Protocols for Evaluating Ethylpiperazine-Containing Compounds

The successful incorporation of an ethylpiperazine group requires rigorous experimental validation. The following protocols outline key assays for assessing the impact of this moiety.

Protocol: Determination of Aqueous Solubility

Objective: To quantify the improvement in aqueous solubility conferred by the ethylpiperazine group.

Methodology:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Equilibrium Solubility Assay:

-

Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Incubate the vials at room temperature with constant agitation for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the solubility (in µg/mL or µM) against the pH to generate a pH-solubility profile.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To evaluate the metabolic stability of the ethylpiperazine-containing compound in the presence of liver microsomes.

Methodology:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to start the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizing Key Concepts

The Drug Development Workflow

The following diagram illustrates the iterative process of incorporating and evaluating the ethylpiperazine group in a lead optimization campaign.

Caption: Iterative workflow for the optimization of drug candidates using the ethylpiperazine moiety.

Signaling Pathway Modulation

This diagram conceptualizes how a drug containing an ethylpiperazine group might interact with a target kinase and modulate a downstream signaling pathway.

Caption: Inhibition of a kinase signaling pathway by an ethylpiperazine-containing drug.

Conclusion and Future Perspectives

The N-ethylpiperazine group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical properties, enhance target engagement, and improve pharmacokinetic profiles has cemented its place in a multitude of clinically important drugs. A thorough understanding of its structure-activity and structure-property relationships is essential for its rational application in drug design. Future work in this area will likely focus on developing novel bioisosteres of the ethylpiperazine group that retain its beneficial properties while mitigating potential liabilities, such as off-target effects or metabolic instability. The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Dunn, P. J., et al. (2007). The importance of pKa in drug discovery and development. Drug Discovery Today, 12(17-18), 742-751. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

-

Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]

-

Gozalbes, R., et al. (2011). A web-based platform for the prediction of P-glycoprotein substrates. Journal of Computer-Aided Molecular Design, 25(3), 245-254. [Link]

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. [Link]

A Technical Guide to the Biological Targets of Kaempferol Derivatives for Drug Discovery Professionals

Executive Summary

Kaempferol, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammation, and metabolic disorders.[1][2][3] This guide provides an in-depth technical exploration of the known and potential biological targets of kaempferol and its derivatives. By elucidating the complex interplay between these compounds and key cellular signaling pathways, we aim to equip researchers and drug development professionals with the foundational knowledge required to design and advance novel therapeutics. This document delves into the modulation of critical signaling cascades such as PI3K/Akt/mTOR, MAPK, and NF-κB, and examines direct interactions with enzymatic targets.[4][5] Furthermore, we present robust methodologies for target identification and validation, emphasizing the principles of scientific integrity and experimental causality.

Introduction to Kaempferol: A Promising Scaffold for Drug Design

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a polyphenol recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][6][7] Its pleiotropic bioactivity stems from its ability to interact with a multitude of cellular targets, thereby modulating complex signaling networks.[4][8] The inherent challenge and opportunity in developing kaempferol-based therapeutics lie in harnessing this polypharmacology. While the broad-spectrum activity is beneficial for complex diseases, achieving target specificity to minimize off-target effects is paramount for clinical translation. This necessitates a deep understanding of how the core kaempferol structure and its synthetic or semi-synthetic derivatives engage with biological macromolecules. A significant hurdle in the clinical application of kaempferol is its poor bioavailability, a challenge that nanotechnology and advanced formulation strategies are beginning to address.[4][8][9]

Core Signaling Pathways Modulated by Kaempferol Derivatives

The therapeutic effects of kaempferol are largely attributed to its ability to modulate key signaling pathways that are often dysregulated in disease.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Therapy

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Kaempferol and its derivatives have been shown to effectively inhibit this pathway at multiple levels.[2][10]

Mechanism of Action: Kaempferol can directly inhibit PI3K, which in turn prevents the phosphorylation and activation of Akt.[1] This downstream blockade leads to the de-suppression of pro-apoptotic proteins like BAD and a reduction in the levels of anti-apoptotic proteins such as Bcl-2.[1][11] Furthermore, inhibition of the PI3K/Akt axis by kaempferol has been shown to induce apoptosis and autophagy in cancer cells, including cervical and colorectal cancer models.[10][12] Studies have demonstrated that kaempferol treatment leads to a significant downregulation of PI3K, phosphorylated mTOR (p-mTOR), and Akt protein levels in malignant melanoma cells.[2]

Therapeutic Implications: The potent inhibitory effect on the PI3K/Akt/mTOR pathway positions kaempferol derivatives as promising candidates for anticancer drug development, particularly in tumors characterized by mutations that activate this cascade.

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions